Tembamide

Description

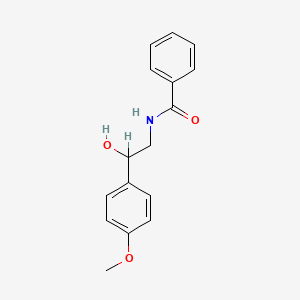

Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICURWGAEFHESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934640 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15298-28-9, 50802-66-9 | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15298-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMBAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C | |

| Record name | (±)-Tembamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tembamide: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Activity

Introduction

Tembamide, a naturally occurring benzamide derivative, has been identified in plant species belonging to the Rutaceae family. Specifically, it has been reported in Limonia acidissima L., commonly known as wood apple, and Aegle marmelos, also referred to as bael.[1][2] The presence of this compound in these botanicals, which have a history of use in traditional medicine, has prompted interest in its chemical properties and potential biological activities. This technical guide provides a detailed overview of the natural sources of this compound, methodologies for its isolation and characterization, and a review of its reported biological effects and potential signaling pathways.

Experimental Protocols

General Methodology for Isolation and Purification

The isolation of this compound from its natural sources, such as the bark of Limonia acidissima or leaves of Aegle marmelos, typically involves a multi-step process of extraction and chromatographic purification. While a specific protocol detailing the yield of this compound has not been extensively reported, a general workflow can be established based on the successful isolation of other benzamide derivatives from these plants.[3]

1. Plant Material Collection and Preparation: The bark or leaves of the source plant are collected, washed, and shade-dried to preserve the chemical integrity of the constituents. The dried material is then coarsely powdered to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol, in a Soxhlet apparatus. This process is carried out for several hours to ensure exhaustive extraction of the secondary metabolites. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their solubility, with this compound and other amides typically concentrating in the moderately polar fractions.

4. Chromatographic Purification: The fraction containing the compound of interest is subjected to further purification using column chromatography. A silica gel stationary phase is commonly employed, with a mobile phase gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.

5. Final Purification: Final purification to obtain this compound in a pure form is often achieved using preparative High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

dot

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern of the molecule.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed structure, including the connectivity of atoms and the chemical environment of each proton and carbon.[6][7][8] 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between protons and carbons.

Quantitative Data

Quantitative data for this compound is summarized below. It is important to note that while extraction yields for total extracts from Limonia acidissima and Aegle marmelos are available, specific yields for this compound are not well-documented in the literature.[9][10][11][12] The spectroscopic data presented are based on publicly available information for this compound and its synthetic analogs.[13]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [13] |

| Molecular Weight | 271.31 g/mol | [13] |

| Appearance | Solid | [13] |

| Melting Point | 156 - 157 °C | [13] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Summary | Reference |

| ¹H NMR (Predicted) | Aromatic protons (phenyl and substituted phenyl rings), a methoxy group singlet, and signals for the ethyl chain protons, including a methine and a methylene group adjacent to the nitrogen and hydroxyl groups. | |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the amide, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain. A spectrum is available on PubChem. | [13] |

| Mass Spectrometry | GC-MS data is available on PubChem, showing the expected molecular ion peak and fragmentation pattern consistent with the structure of this compound. | [13] |

Biological Activity and Signaling Pathways

This compound has been associated with several biological activities, although the underlying molecular mechanisms and specific signaling pathways are not yet fully elucidated. The following sections discuss the reported activities and propose potential signaling pathways based on the actions of related benzamide compounds.

Inhibition of Nitric Oxide Production

Some benzamide derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[14][15][16] This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). The proposed mechanism involves the modulation of signaling pathways that control iNOS gene expression, such as the NF-κB and MAPK pathways.

dot

Caption: Proposed inhibition of NO production by this compound.

Potential Hypoglycemic Activity

Extracts from plants containing this compound have been reported to possess hypoglycemic properties.[17] The molecular mechanisms for such effects in related compounds often involve the modulation of key signaling pathways in glucose metabolism, such as the insulin signaling pathway and the AMPK pathway.[15][18][19][20] These pathways regulate glucose uptake, gluconeogenesis, and insulin sensitivity.

dot

Caption: Potential signaling pathways for hypoglycemic effect.

Adrenaline-like Activity

The reported adrenaline-like activity of this compound suggests a potential interaction with adrenergic signaling pathways. Adrenaline (epinephrine) exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors that trigger downstream signaling cascades, including the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[21][22][23][24][25]

dot

References

- 1. Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meral.edu.mm [meral.edu.mm]

- 4. Mass-spectrometric identification of anandamide and 2-arachidonoylglycerol in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. IFN-gamma-induced iNOS mRNA expression is inhibited by rebamipide in murine macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant properties and stability of aegle marmelos leaves extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C16H17NO3 | CID 177583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sciensage.info [sciensage.info]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Hypoglycemic Effects, Potential Mechanisms and LC-MS/MS Analysis of Dendropanax Trifidus Sap Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Blocking β-adrenergic receptor signaling enhances the sensitivity of AML to MCL-1 inhibitor S63845 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel signaling pathway through the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. β-Adrenergic receptor subtype signaling in heart: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Tembamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembamide, a naturally occurring benzamide derivative, and its synthetic analogues represent a class of compounds with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound-related compounds, focusing on their anticancer and anti-inflammatory properties. Due to a lack of extensive research specifically on this compound, this guide draws upon data from structurally similar benzamide and amide derivatives to infer potential mechanisms of action and biological effects. This document is intended to serve as a foundational resource for researchers interested in the further exploration and development of this promising class of molecules.

Anticancer Activity of this compound Analogues

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzamide and amide derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different structural analogues and for identifying promising candidates for further development.

Table 1: Cytotoxicity of Flavonoid-Based Amide Derivatives against Human Cancer Cell Lines

| Compound | MDA-MB-231 (μM) | MCF-7 (μM) | HCC1937 (μM) | A549 (μM) | HepG2 (μM) | GTL-16 (μM) | HeLa (μM) |

| 7t | 1.76 ± 0.91 | - | - | - | - | - | >50 |

| 7u | 2.49 ± 0.44 | 2.49 ± 0.44 | 2.07 ± 1.06 | - | - | - | >50 |

| 7m | 2.51 ± 0.93 | - | - | - | - | - | >50 |

| 5-Fu (Control) | 7.75 ± 0.82 | - | 25.94 ± 1.12 | - | - | 0.84 | 1.94 ± 0.23 |

Data sourced from a study on flavonoid-based amide derivatives.[1]

Table 2: Cytotoxicity of Sulfonamide Derivatives against Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

| MDA-MB-468 | < 30 |

| MCF-7 | < 128 |

| HeLa | < 360 |

Data from a study on novel synthesized sulfonamides.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well microplates

-

RPMI-1640 medium (or other suitable cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) into 96-well plates at a density of 1 x 10^5 cells/mL in 200 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

-

Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) of the test compounds.[2] Remove the medium from the wells and add the compound dilutions. Incubate for a further 72 hours.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for MTT Assay

Anti-inflammatory Activity of this compound Analogues

Benzamide and nicotinamide derivatives have been reported to possess potent anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory concentrations of N-substituted benzamides on lipopolysaccharide (LPS)-induced TNF-α production.

Table 3: Inhibition of LPS-Induced TNF-α by Benzamide Derivatives in Mice

| Compound | Dose Range (mg/kg) | Effect |

| Metoclopramide (MCA) | 10-500 | Dose-dependent inhibition |

| 3-Chloroprocainamide (3-CPA) | 10-500 | Dose-dependent inhibition |

Data from a study on the anti-inflammatory properties of benzamides and nicotinamides.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of inflammatory cytokines, including TNF-α. Test compounds are evaluated for their ability to suppress this response.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

ELISA kit for TNF-α quantification

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the inhibitory effect of the compounds on TNF-α production and calculate the IC50 value.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Signaling Pathways

The biological activities of this compound and its derivatives are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds, the NF-κB and PI3K/AKT pathways are probable targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines. Benzamide derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[3]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Some amide derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[1]

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is limited, the evidence from structurally related benzamide and amide derivatives strongly suggests its potential as a valuable scaffold for the development of novel anticancer and anti-inflammatory agents. The quantitative data and experimental protocols provided in this guide offer a solid starting point for researchers to initiate their own investigations into this compound and its analogues.

Future research should focus on:

-

Synthesis of a focused library of this compound derivatives: To explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

-

Comprehensive biological evaluation of this compound and its derivatives: Including a broad panel of cancer cell lines and in vivo models of inflammation and cancer.

-

Elucidation of the precise mechanism of action: To identify the specific molecular targets and signaling pathways modulated by these compounds.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and inflammatory diseases.

References

Tembamide: A Technical Guide to its Putative Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tembamide, a naturally occurring benzamide derivative, presents a scaffold of interest for therapeutic development. While direct and extensive research on its mechanism of action is limited, its structural similarity to other biologically active compounds, such as Aurantiamide acetate and various synthetic benzamides, provides a foundation for postulating its biological functions. This technical guide synthesizes the available information on this compound and related molecules to propose a putative mechanism of action, focusing on its potential anti-inflammatory and phosphodiesterase (PDE) inhibitory activities. Furthermore, this document outlines detailed experimental protocols for the validation of these hypotheses and provides visualizations of the implicated signaling pathways. Anti-HIV activity has also been reported for the (S)-enantiomer of this compound, and relevant investigatory methods are described.

Introduction

This compound, with the chemical name N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide, is a small molecule that has been identified in natural sources. Its N-acyl-β-amino alcohol core is a recurring motif in a number of biologically active natural and synthetic compounds. Despite its characterization, a comprehensive understanding of this compound's interaction with biological systems remains to be elucidated.

This guide aims to bridge this knowledge gap by:

-

Proposing a primary mechanism of action based on available data for structurally related compounds.

-

Providing detailed experimental protocols to facilitate further research and validation.

-

Presenting quantitative data in a structured format for comparative analysis (note: specific quantitative data for this compound is largely unavailable and awaits experimental determination).

-

Visualizing the proposed signaling pathways and experimental workflows to offer a clear conceptual framework.

Chemical and Physical Properties

A thorough understanding of this compound's physicochemical properties is essential for its study and application in biological systems.

| Property | Value | Reference |

| IUPAC Name | N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| CAS Number | 15298-28-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 156-157 °C | [1] |

| Solubility | Data not available; likely soluble in organic solvents like DMSO and ethanol. |

Putative Mechanism of Action: Anti-Inflammatory Effects

Based on the well-documented anti-inflammatory properties of structurally similar benzamides and the related natural product Aurantiamide acetate, it is hypothesized that this compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several benzamide derivatives have been shown to inhibit NF-κB activation.[2] It is proposed that this compound may act at one or more key nodes within this pathway to suppress inflammation.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascades, including the p38 and JNK pathways, are also crucial in mediating inflammatory responses. The activation of these pathways leads to the production of inflammatory mediators. It is plausible that this compound could modulate these pathways, contributing to its overall anti-inflammatory effect.

Potential as a Phosphodiesterase (PDE) Inhibitor

Many natural products with heterocyclic and amide-containing structures are known to inhibit phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, intracellular levels of these second messengers rise, leading to a wide range of physiological effects, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity. Given its structure, this compound could potentially act as a PDE inhibitor.

Reported Anti-HIV Activity

The (S)-enantiomer of this compound has been reported to exhibit anti-HIV activity. The precise mechanism of this activity has not been elucidated but could involve inhibition of key viral enzymes such as reverse transcriptase, protease, or integrase, or interference with viral entry or assembly.

Quantitative Data

Comprehensive quantitative data on the biological activities of this compound are not yet available in the public domain. The following tables are provided as a template for future experimental findings.

Table 1: Putative Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | To be determined | |

| TNF-α Production | RAW 264.7 | LPS | To be determined | |

| IL-6 Production | RAW 264.7 | LPS | To be determined | |

| IL-1β Production | THP-1 | LPS | To be determined | |

| NF-κB Reporter Assay | HEK293T | TNF-α | To be determined |

Table 2: Potential Phosphodiesterase Inhibitory Activity of this compound

| PDE Isoform | IC₅₀ (µM) | Reference |

| PDE1 | To be determined | |

| PDE2 | To be determined | |

| PDE3 | To be determined | |

| PDE4 | To be determined | |

| PDE5 | To be determined |

Table 3: Reported Anti-HIV Activity of (S)-Tembamide

| Assay | Cell Line | Viral Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HIV-1 Replication Inhibition | MT-4 | NL4-3 | To be determined | To be determined | To be determined |

Experimental Protocols

The following protocols are provided as a guide for investigating the putative mechanisms of action of this compound. These are based on standard methodologies and protocols used for the characterization of related compounds.

In Vitro Anti-Inflammatory Assays

References

Adrenergic and Insecticidal Properties of Tembamide: An In-depth Technical Guide

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the adrenergic and insecticidal properties of Tembamide (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide). Despite its documented synthesis and presence in some natural sources, dedicated studies evaluating its specific effects on adrenergic systems or its potential as an insecticide are not publicly available.

This technical guide aims to provide a framework for future research into the potential biological activities of this compound by outlining relevant experimental methodologies and potential signaling pathways, based on the activities of structurally related compounds. However, it must be emphasized that the following sections are theoretical and not based on published data for this compound itself.

Potential Adrenergic Activity of this compound

This compound shares some structural similarities with known adrenergic receptor ligands, specifically β-adrenergic receptor antagonists (beta-blockers). The presence of a β-ethanolamine moiety (-CH(OH)-CH2-NH-) is a common feature in many beta-blockers.

Hypothetical Signaling Pathway for Adrenergic Receptor Modulation

Should this compound exhibit activity at adrenergic receptors, it would likely modulate the canonical G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates the general signaling pathway for a β-adrenergic receptor antagonist.

In-depth Technical Guide on the Preliminary Anti-HIV Screening of Tembamide

A comprehensive analysis of the initial anti-HIV screening of Tembamide, a natural product with therapeutic potential, is currently unavailable in publicly accessible scientific literature. While this compound is cited as an anti-HIV natural product, detailed quantitative data, specific experimental protocols, and elucidated mechanisms of action remain elusive.

Initial searches of scholarly databases reveal that this compound, an alkaloid, has been noted for its potential anti-HIV properties. However, the primary research articles containing the specific details of its preliminary screening—including quantifiable efficacy, cytotoxicity, and the precise experimental conditions—could not be retrieved. This foundational data is essential for a thorough technical evaluation and for guiding future research and development efforts.

Without access to the original research, this guide cannot provide the stipulated in-depth analysis, including structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The scientific community would greatly benefit from the publication or broader dissemination of the primary data concerning this compound's anti-HIV activity to validate its potential and inform the design of subsequent studies.

General Principles of Preliminary Anti-HIV Screening

In the absence of specific data for this compound, this section outlines the general experimental workflow and assays typically employed in the preliminary screening of novel compounds for anti-HIV activity. This provides a framework within which the eventual data on this compound can be understood and contextualized.

Experimental Workflow for Anti-HIV Screening

The preliminary assessment of a compound's anti-HIV potential generally follows a structured workflow designed to assess its efficacy and safety.

Caption: A generalized workflow for the initial screening of potential anti-HIV compounds.

Key Experimental Protocols

1. Cell-Based Anti-HIV Assays:

These assays are fundamental to determining a compound's ability to inhibit HIV replication in a cellular context.

-

Objective: To measure the reduction in viral replication in the presence of the test compound.

-

General Procedure:

-

Human T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured.

-

Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, HIV-1 RF).

-

The infected cells are then treated with various concentrations of the test compound (e.g., this compound).

-

After a defined incubation period (typically 3-7 days), the extent of viral replication is quantified.

-

-

Quantification Methods:

-

p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral enzyme reverse transcriptase, which is indicative of the presence of viral particles.

-

Syncytia Formation: In some cell lines, HIV infection leads to the formation of multinucleated giant cells (syncytia), which can be counted.

-

2. Cytotoxicity Assays:

It is crucial to assess whether the observed anti-HIV effect is due to specific viral inhibition or general cellular toxicity.

-

Objective: To determine the concentration of the compound that is toxic to the host cells.

-

General Procedure:

-

Uninfected cells (identical to those used in the anti-HIV assay) are cultured.

-

The cells are treated with the same range of concentrations of the test compound.

-

After the incubation period, cell viability is measured.

-

-

Common Assays:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

XTT Assay: A similar colorimetric assay that measures mitochondrial dehydrogenase activity in living cells.

-

Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.

-

Data Presentation

The quantitative results from these assays are typically summarized in a table to allow for easy comparison and the calculation of the therapeutic index.

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Data not available | Data not available | Data not available |

| Zidovudine (AZT) | Reference Value | Reference Value | Reference Value |

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV replication by 50%.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

-

Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window, with specific antiviral activity at concentrations that are not toxic to the host cells.

Potential Mechanisms of Action and Signaling Pathways

Once a compound shows promising anti-HIV activity with low cytotoxicity, further studies are conducted to elucidate its mechanism of action. The HIV life cycle presents several potential targets for inhibition.

Caption: Key stages in the HIV-1 lifecycle that serve as targets for antiretroviral drugs.

Based on its chemical class as an alkaloid, this compound could potentially interfere with one or more of these stages. Mechanistic studies would involve targeted assays such as:

-

Enzyme Inhibition Assays: To determine if this compound directly inhibits key viral enzymes like reverse transcriptase, protease, or integrase.

-

Fusion Assays: To investigate if it blocks the entry of the virus into the host cell.

-

Time-of-Addition Experiments: To pinpoint the specific stage of the viral life cycle that is inhibited.

Conclusion

While this compound has been identified as a compound of interest in the search for new anti-HIV agents, the lack of detailed, publicly available data on its preliminary screening prevents a comprehensive technical assessment. The general protocols and workflows described herein provide a context for the types of experiments that would have been conducted. For this compound to advance as a potential therapeutic candidate, it is imperative that the foundational data from its initial anti-HIV screening are made accessible to the scientific community. This would enable independent verification, further mechanistic studies, and the rational design of more potent and less toxic derivatives.

Tembamide: A Technical Guide to a Methoxybenzene Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembamide, systematically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide, is a natural product belonging to the methoxybenzene class of organic compounds.[1] Its structure is characterized by a central N-acyl-β-amino alcohol motif, featuring a methoxy group attached to a phenyl ring. First isolated from members of the Rutaceae plant family, such as Limonia acidissima, Zanthoxylum ailanthoides, and Aegle marmelos, this compound has garnered interest for its reported biological activities.[1][2][3] Preliminary studies have indicated that this compound exhibits adrenaline-like, mild insecticidal, and anti-HIV properties, suggesting its potential as a scaffold for drug discovery and development.[3]

This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, detailed synthetic protocols, and an exploration of its putative mechanisms of action.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 156-157 °C.[1] The core structure consists of a benzamide group linked to a 2-hydroxy-2-(4-methoxyphenyl)ethyl moiety. The presence of the methoxy (-OCH3) group on the phenyl ring classifies it as a methoxybenzene.[1] Key chemical and physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| IUPAC Name | N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | [1] |

| CAS Number | 15298-28-9 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 156 - 157 °C | [1] |

| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | [1] |

| InChIKey | NICURWGAEFHESQ-UHFFFAOYSA-N | [1] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of (S)-Tembamide

While this compound can be isolated from natural sources, often as a racemate or with low enantiomeric excess, an efficient, two-step catalytic route for the asymmetric synthesis of the (S)-enantiomer has been developed.[3] This process starts from the readily available 4-anisaldehyde and achieves high enantiopurity.[3]

Experimental Protocols

Step 1: Concurrent Bi-enzymatic Synthesis of (S)-4-methoxymandelonitrile benzoate

This initial step involves a biocatalytic cascade using two immobilized enzymes: Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase A (CALA).

-

Reactants : 4-anisaldehyde, hydrogen cyanide (generated in situ), and an acyl donor (e.g., benzoyl cyanide).

-

Catalysts : Immobilized MeHNL and CALA.

-

Procedure : The reaction combines the MeHNL-catalyzed hydrocyanation of 4-anisaldehyde to form the cyanohydrin, which is then concurrently acylated by CALA to produce (S)-4-methoxymandelonitrile benzoate. This cascade avoids the isolation of the unstable cyanohydrin intermediate.[3]

-

Yield : This step has been reported to achieve yields of up to 80% with an enantiomeric excess (e.e.) of 99%.[3]

Step 2: Catalytic Hydrogenation to (S)-Tembamide

The second step is the chemoselective reduction of the nitrile group of the intermediate to form the final product, (S)-Tembamide.

-

Reactant : Crude (S)-4-methoxymandelonitrile benzoate (21 mM in diisopropyl ether).

-

Catalyst : Raney Nickel (Raney Ni), pretreated.

-

Procedure : The hydrogenation is performed in a stainless-steel autoclave reactor. The crude product from Step 1 is dissolved in diisopropyl ether. The Raney Ni catalyst is added at a specific loading (see Table 2). The reactor is pressurized with H₂ gas and heated. The reaction progress is monitored by HPLC. Upon completion, the catalyst is removed, and the product is isolated.

-

Mechanism : The reaction proceeds via the formation of an amino ester intermediate, which then undergoes a spontaneous acyl transfer to yield the N-(β-hydroxy)amide product, this compound.[3]

Optimized reaction parameters for the hydrogenation step are detailed in Table 2.

| Parameter | Optimal Value |

| Catalyst | Raney Ni |

| Catalyst Loading | 0.5 g / g of substrate |

| Temperature | 100 °C |

| H₂ Pressure | 10 bar |

| Reaction Time | 90 minutes |

| Yield | 32% |

| Enantiomeric Excess (e.e.) | 98% |

Table 2: Optimized Conditions for the Hydrogenation of (S)-4-methoxymandelonitrile benzoate to (S)-Tembamide. Data sourced from[3].

Caption: Two-step catalytic synthesis of (S)-Tembamide.

Biological Activity and Putative Mechanisms of Action

The biological activities of this compound have been reported but are not yet extensively characterized. Quantitative data such as IC₅₀ or Kᵢ values are not currently available in the published literature. The mechanism of action for its reported activities remains largely unelucidated.

Adrenaline-like Activity

This compound is reported to have "adrenaline-like activity," which suggests a potential interaction with the adrenergic signaling pathway.[3] Adrenergic receptors, particularly β-adrenergic receptors, are G-protein coupled receptors (GPCRs) that, upon activation by agonists like adrenaline, trigger a cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[4] This pathway modulates numerous physiological processes.[4][5] Given its structural similarity to other β-aryl ethanolamine derivatives, it is plausible that this compound may act as an agonist or antagonist at these receptors. However, direct experimental evidence confirming this interaction and defining the specific signaling consequences is lacking.

References

- 1. This compound | C16H17NO3 | CID 177583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[(2S)-2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | C16H17NO3 | CID 6482976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multi-Catalytic Route for the Synthesis of (S)-Tembamide [mdpi.com]

- 4. Chemistry, physiology, and pharmacology of β-adrenergic mechanisms in the heart. Why are β-blocker antiarrhythmics superior? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-adrenergic blockade. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Tembamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembamide, with the IUPAC name N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide, is a naturally occurring benzamide derivative.[1][2] It has been isolated from various members of the Rutaceae plant family.[3] this compound has garnered interest in the scientific community due to its diverse biological activities, which include hypoglycemic, adrenaline-like, mild insecticidal, and anti-HIV properties.[3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and potential mechanisms of action.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| Molecular Weight | 271.31 g/mol | [1][2] |

| Melting Point | 156 - 157 °C | [1][2] |

| Physical Description | Solid | [1][2] |

| IUPAC Name | N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | [1][2] |

| CAS Number | 15298-28-9 | [1][2] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Below is a summary of available spectral information.

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Key Observables |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy group protons, and protons of the ethylamide chain. |

| ¹³C-NMR | Resonances for aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and carbons of the ethyl chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of (S)-Tembamide: A Multi-Catalytic Approach

A two-step catalytic asymmetric synthesis of (S)-Tembamide starting from 4-anisaldehyde has been reported.[3]

Step 1: Bi-enzymatic Synthesis of (S)-4-methoxymandelonitrile benzoate This step involves a concurrent bi-enzymatic reaction using immobilized Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase A (CALA) as catalysts.[3]

Step 2: Catalytic Hydrogenation to (S)-Tembamide The nitrile group of (S)-4-methoxymandelonitrile benzoate is then catalytically reduced to yield (S)-Tembamide.[3]

-

Catalyst: Raney Nickel is an effective catalyst for this hydrogenation.[3]

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure at an optimized temperature.[3] For instance, a reaction temperature of around 100 °C with Raney Ni has been shown to be effective.[3]

-

Purification: The final product can be purified by column chromatography followed by recrystallization from a suitable solvent system like heptane/diethyl ether.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a standard 1D proton (¹H) spectrum.

-

Acquire a proton-decoupled 1D carbon (¹³C) spectrum. For quantitative ¹³C NMR, inverse-gated decoupling should be used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals (for ¹H NMR) and pick the peaks.

-

Biological Activity and Potential Mechanisms of Action

This compound has been reported to exhibit a range of biological activities.

-

Anti-HIV Activity: (S)-Tembamide has shown anti-HIV activity.[3] The mechanism of action for many anti-HIV compounds involves the inhibition of key viral enzymes like reverse transcriptase or blocking the entry of the virus into host cells.[5] For instance, some benzamide derivatives have been found to inhibit HIV-1 reverse transcription and the nuclear import of viral cDNA.[6]

-

Hypoglycemic Activity: Extracts containing this compound have been used in traditional medicine for their hypoglycemic effects.[3] The mechanism could involve the inhibition of gluconeogenesis and stimulation of glycolysis, potentially through the modulation of pathways like the IRS-PI3K-Akt signaling pathway.[7][8]

-

Insecticidal Activity: this compound possesses mild insecticidal properties.[3] The mechanism of action for some insecticidal amides involves targeting the nervous system of insects, for example, by acting as antagonists of the GABA receptor or by inhibiting acetylcholinesterase.[9][10]

-

Adrenaline-like Activity: The compound has also been noted for its adrenaline-like activity.[3] This suggests a potential interaction with adrenergic receptors, though the specific mechanism is not well-elucidated.

Visualizations

Logical Workflow for the Synthesis of (S)-Tembamide

Caption: A diagram illustrating the multi-catalytic synthesis of (S)-Tembamide.

Hypothesized Mechanism of Anti-HIV Action

Caption: A potential mechanism of this compound's anti-HIV activity.

Conclusion

This compound is a natural product with a range of interesting biological activities that warrant further investigation. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols, and discussed its potential therapeutic applications. The provided information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound and its derivatives. Further research is needed to fully elucidate the specific mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H17NO3 | CID 177583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Structure, Hypoglycemic Activity, and Mechanism of Action of Selenium Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Insecticidal Activity of Novel meta-Diamide Compounds Bearing a Phthalimide as a Potential GABA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Tembamide: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tembamide, a naturally occurring N-acyl-β-amino alcohol, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation from natural sources, and its reported biological activities. The document details a representative experimental protocol for the extraction and purification of this compound from Aegle marmelos, a plant recognized for its traditional medicinal uses. Furthermore, this guide summarizes the known biological effects of this compound, including its hypoglycemic and potential anti-HIV activities, and proposes a hypothesized mechanism of action to stimulate further research. All quantitative data are presented in structured tables, and key experimental workflows and a hypothesized signaling pathway are visualized using diagrams to facilitate a deeper understanding of this promising natural product.

Introduction

This compound is a natural compound that has been isolated from various members of the Rutaceae family, notably from the roots of Aegle marmelos Correa.[1] Extracts from Aegle marmelos have a long history of use in traditional Indian medicine, particularly for their hypoglycemic properties.[1] The chemical structure of this compound is N-(2-hydroxy-2-p-methoxyphenylethyl)benzamide.[2] Beyond its traditional use for managing blood sugar, this compound has also been reported to exhibit adrenaline-like activity and mild insecticidal properties.[2] More recently, (S)-Tembamide has been noted for its potential anti-HIV activity, highlighting its potential as a scaffold for the development of novel therapeutic agents.[2] This guide aims to provide a detailed technical overview for researchers interested in the discovery, isolation, and further investigation of this compound.

Discovery and Natural Sources

This compound was first identified as a constituent of plants belonging to the Rutaceae family. It has been successfully isolated from the roots of Aegle marmelos, a tree native to India and Southeast Asia.[1] This plant is well-documented in traditional medicine systems for the treatment of a variety of ailments. The presence of this compound in a plant with known therapeutic uses underscores the importance of natural products as a source of new drug leads.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its extraction, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [2] |

| Molecular Weight | 271.31 g/mol | [2] |

| IUPAC Name | N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 156 - 157 °C | [2] |

Experimental Protocols: Isolation of this compound from Aegle marmelos

The following is a representative, detailed protocol for the isolation and purification of this compound from the roots of Aegle marmelos. This protocol is synthesized from general methods reported for the extraction of alkaloids from this plant.[1][3][4]

Plant Material Collection and Preparation

-

Collect fresh roots of Aegle marmelos.

-

Wash the roots thoroughly with distilled water to remove any soil and debris.

-

Air-dry the roots in the shade for 10-15 days until they are completely free of moisture.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

Extraction

-

Pack the powdered root material (approximately 500 g) into a Soxhlet apparatus.

-

Extract the powder with 95% ethanol (2.5 L) for 48 hours.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50 °C to obtain a viscous, dark-brown residue.

-

Suspend the residue in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL) and chloroform (3 x 500 mL) in a separatory funnel.

-

Collect the chloroform fraction, which is expected to contain the alkaloids, including this compound.

-

Dry the chloroform fraction over anhydrous sodium sulfate and concentrate it to dryness to yield the crude alkaloid extract.

Purification by Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a gradient of chloroform and methanol as the mobile phase.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 chloroform:methanol).

-

Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualization under UV light (254 nm).

-

Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

-

Concentrate the pooled fractions to obtain semi-pure this compound.

Final Purification by Preparative TLC or Recrystallization

-

For final purification, subject the semi-pure compound to preparative TLC using a chloroform:methanol (9.5:0.5) solvent system.

-

Alternatively, recrystallize the semi-pure compound from a suitable solvent system such as ethanol-water or acetone-hexane to obtain pure, crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the benzamide and methoxyphenyl groups, a methoxy singlet, and signals for the ethyl chain protons, including a characteristic methine proton adjacent to the hydroxyl group. |

| ¹³C NMR | Carbonyl carbon of the amide, aromatic carbons, methoxy carbon, and aliphatic carbons of the ethyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₁₆H₁₇NO₃). Fragmentation patterns would likely show losses of the benzoyl and methoxyphenyl moieties. |

Physical Data

| Property | Value |

| Melting Point | 156 - 157 °C[2] |

| Appearance | White to off-white solid |

Biological Activity and Potential Mechanism of Action

This compound has been reported to possess several biological activities, as summarized in the table below.

| Biological Activity | Description | References |

| Hypoglycemic Activity | Traditionally used for its blood sugar-lowering effects. | [1] |

| Anti-HIV Activity | (S)-Tembamide has been reported to exhibit activity against the Human Immunodeficiency Virus. | [2] |

| Adrenaline-like Activity | Shows sympathomimetic properties. | [2] |

| Mild Insecticidal Properties | Exhibits some level of toxicity to certain insects. | [2] |

Hypothesized Mechanism of Action for Hypoglycemic Effect

The precise mechanism of action for this compound's hypoglycemic effect has not been elucidated. However, based on the structure of other N-acyl-β-amino alcohols and their known biological activities, a plausible hypothesis is that this compound may modulate key enzymes involved in glucose metabolism. One such enzyme is α-glucosidase, which is involved in the breakdown of carbohydrates in the intestine. Inhibition of α-glucosidase would delay glucose absorption and consequently lower postprandial blood glucose levels.

Conclusion and Future Directions

This compound is a promising natural product with a range of reported biological activities, most notably its traditional use as a hypoglycemic agent and its potential as an anti-HIV compound. This technical guide provides a foundational understanding of its discovery, isolation, and biological significance. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: There is a pressing need for detailed in vitro and in vivo studies to quantify the biological activities of this compound, including the determination of IC₅₀ and EC₅₀ values for its hypoglycemic and anti-HIV effects.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective compounds.

-

Toxicological Profiling: A thorough assessment of the safety and toxicity of this compound is essential before it can be considered for further development.

The information presented in this guide is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, and to encourage further investigation into the therapeutic potential of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C16H17NO3 | CID 177583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Quantification and comparison of extraction methods for alkaloids in Aegle marmelos leaves by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tembamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tembamide (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide), a naturally occurring benzamide with potential therapeutic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data of (S)-Tembamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | d | 7.3 | 2H, Ar-H (Benzamide) |

| 7.49 | t | 7.3 | 1H, Ar-H (Benzamide) |

| 7.42 | t | 7.3 | 2H, Ar-H (Benzamide) |

| 7.29 | d | 8.6 | 2H, Ar-H (p-Methoxyphenyl) |

| 6.88 | d | 8.6 | 2H, Ar-H (p-Methoxyphenyl) |

| 4.88 | dd | 8.1, 3.8 | 1H, CH-OH |

| 3.78 | s | - | 3H, OCH3 |

| 3.65 - 3.55 | m | - | 1H, CH2-NH |

| 3.45 - 3.35 | m | - | 1H, CH2-NH |

| 2.85 | br s | - | 1H, OH |

| 2.05 | br s | - | 1H, NH |

Solvent: CDCl3, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data of (S)-Tembamide

| Chemical Shift (δ) ppm | Assignment |

| 168.1 | C=O (Amide) |

| 159.3 | C-OCH3 (p-Methoxyphenyl) |

| 134.3 | C-Ar (Benzamide) |

| 133.2 | C-Ar (p-Methoxyphenyl) |

| 131.5 | CH-Ar (Benzamide) |

| 128.5 | CH-Ar (Benzamide) |

| 127.3 | CH-Ar (p-Methoxyphenyl) |

| 126.9 | CH-Ar (Benzamide) |

| 113.9 | CH-Ar (p-Methoxyphenyl) |

| 72.8 | CH-OH |

| 55.2 | OCH3 |

| 47.2 | CH2-NH |

Solvent: CDCl3, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm-1) | Assignment |

| 3350-3450 | N-H stretch (amide) |

| 3200-3600 | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (aliphatic) |

| ~1630 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1245 | C-O stretch (aryl ether) |

Note: The IR data is based on typical values for similar functional groups and requires experimental verification for this compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 272.1281 | [M+H]+ |

| 294.1100 | [M+Na]+ |

| 254.1175 | [M+H-H2O]+ |

Note: This data is predicted and may vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Temperature: 298 K

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 3 seconds

-

Number of Scans: 1024

-

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the internal standard TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

-

Spectral Range: 4000 - 400 cm-1

-

Resolution: 4 cm-1

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Enantioselective synthesis of (S)-Tembamide protocol

An enantioselective synthesis of (S)-Tembamide has been developed, offering a highly efficient two-step catalytic route for researchers in drug development and organic synthesis.[1][2] This protocol starts from 4-anisaldehyde and proceeds through a bi-enzymatic cascade to form an intermediate, which is then catalytically hydrogenated to yield the final product with excellent enantiopurity.[1][2]

Application Notes

(S)-Tembamide is a naturally occurring N-acyl-β-amino alcohol that has garnered interest due to its presence in various biologically active compounds.[1] The described enantioselective synthesis provides a reliable method for obtaining the (S)-enantiomer, which is crucial for stereospecific biological evaluations. The protocol employs a chemoenzymatic approach, combining the high selectivity of biocatalysts with the efficiency of chemical catalysis. This method is noted for its high enantiomeric excess (ee) and good overall yield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of (S)-Tembamide.

| Step | Product | Catalyst(s) | Yield | Enantiomeric Excess (ee) |

| 1 | (S)-4-methoxymandelonitrile benzoate | Immobilized MeHNL and CALA | 80% | 99% |

| 2 | (S)-Tembamide | Raney Ni | 32% | 98% |

Experimental Protocols

Step 1: Biocatalytic Cascade Synthesis of (S)-4-methoxymandelonitrile benzoate

This step involves the concurrent bi-enzymatic synthesis of (S)-4-methoxymandelonitrile benzoate from 4-anisaldehyde.[1]

Materials:

-

4-anisaldehyde

-

Immobilized Manihot esculenta hydroxynitrile lyase (MeHNL)

-

Immobilized Candida antarctica lipase A (CALA)

-

Hydrogen cyanide (HCN)

-

Phenyl benzoate

-

Mesitylene (internal standard)

-

Organic solvent (e.g., diisopropyl ether)

-

100 mL round-bottomed flask

-

Magnetic stir bar

Procedure:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 190 mg of immobilized MeHNL and 137 mg of immobilized CALA.[1]

-

Prepare a 22 mL solution containing 100 mM 4-anisaldehyde, 650 mM HCN, and 50 mM mesitylene in an appropriate organic solvent.[1]

-

Add the prepared solution to the flask containing the immobilized enzymes.[1]

-

Add 440 mg (1 equivalent) of phenyl benzoate to the reaction mixture at the beginning of the reaction, and repeat the addition after 24 hours and 48 hours (for a total of 3 equivalents).[1]

-

Stir the mixture at 300 rpm at room temperature.[1]

-

Monitor the reaction progress by analyzing aliquots.

-

Upon completion, separate the immobilized enzymes by filtration.

-

Evaporate the volatiles from the filtrate to obtain the crude (S)-4-methoxymandelonitrile benzoate.

Step 2: Catalytic Hydrogenation to (S)-Tembamide

This step describes the reduction of the nitrile group of (S)-4-methoxymandelonitrile benzoate to the corresponding amine, which spontaneously rearranges to form (S)-Tembamide.[1]

Materials:

-

Crude (S)-4-methoxymandelonitrile benzoate

-

Raney Ni

-

Diisopropyl ether

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

Dissolve the crude (S)-4-methoxymandelonitrile benzoate in diisopropyl ether to a concentration of 21 mM.[1]

-

Transfer the solution to a high-pressure reactor.

-

Add Raney Ni as the catalyst.

-

Pressurize the reactor with hydrogen gas. The optimal pressure and temperature should be determined based on the specific equipment, but studies have investigated various conditions.[1][2]

-

Stir the reaction mixture for approximately 90 minutes.[1]

-

Monitor the conversion of the starting material.

-

After the reaction is complete, carefully vent the hydrogen gas and filter the catalyst.

-

Evaporate the solvent to yield (S)-Tembamide.

-

The product can be further purified if necessary.

Visualizations

The following diagram illustrates the experimental workflow for the enantioselective synthesis of (S)-Tembamide.

Caption: Workflow for the enantioselective synthesis of (S)-Tembamide.

References

Application Note: A Detailed Protocol for the Synthesis of (S)-Tembamide using Raney Nickel Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Tembamide is a β-amino alcohol derivative belonging to the class of N-acyl-β-amino alcohols, a significant structural motif found in many biologically active molecules and pharmaceuticals.[1] This document outlines a detailed protocol for the synthesis of (S)-Tembamide, focusing on the critical hydrogenation step of a nitrile precursor catalyzed by Raney Nickel (Raney Ni). The procedure is based on a multi-catalytic approach that begins with 4-anisaldehyde and proceeds through an O-benzoyl cyanohydrin intermediate, (S)-4-methoxymandelonitrile benzoate.[1][2] Raney Ni is a cost-effective and highly active catalyst for the reduction of nitriles to primary amines, making it a valuable reagent in organic synthesis.[3][4]

Overall Reaction Scheme

The synthesis is a two-step process starting from (S)-4-methoxymandelonitrile benzoate, which is itself synthesized from 4-anisaldehyde. The key transformation involves the chemoselective reduction of the nitrile group to a primary amine using Raney Ni under a hydrogen atmosphere.

Figure 1: Overall synthetic route to (S)-Tembamide.

Quantitative Data Summary

The efficiency of the Raney Ni-catalyzed hydrogenation is highly dependent on reaction parameters such as temperature and hydrogen pressure. The following table summarizes the optimization data for the conversion of (±)-4-methoxymandelonitrile benzoate to (±)-Tembamide.

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Substrate Conversion (%) | This compound Yield (%) | Reference |

| Raney Ni | 80 | 5 | >99 | 19 | [2] |

| Raney Ni | 100 | 5 | >99 | 32 | [2] |

| Raney Ni | 120 | 5 | >99 | 23 | [2] |

| Raney Ni | 100 | 10 | 100 | 21 | [2] |

| Raney Co | 80 | 5 | 56 | 12 | [2] |

| Raney Co | 100 | 5 | 71 | 16 | [2] |

Note: The optimal conditions identified for Raney Ni are highlighted in bold.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Precursor, (±)-4-Methoxymandelonitrile Benzoate

This protocol is divided into two parts: the synthesis of the cyanohydrin followed by its benzoylation.

Part A: Synthesis of (±)-4-Methoxymandelonitrile from 4-Anisaldehyde [2]

-

In a 100 mL round-bottom flask, dissolve sodium cyanide (NaCN, 4.4 g, 90 mmol) in 30 mL of water.

-

Slowly add sodium hydrogen sulfite (NaHSO₃, 9.4 g, 90 mmol) to the NaCN solution.

-

In a separate beaker, dissolve 4-anisaldehyde (2.4 g, 18 mmol) in 20 mL of ethyl acetate.

-

Add the 4-anisaldehyde solution to the aqueous mixture and stir vigorously for 1 hour at room temperature.

-

Place the flask in an ice-water bath and continue stirring for an additional 6 hours.

-

Monitor the reaction by HPLC until approximately 90% conversion is achieved.

-

Proceed to the next step with the crude product.

Part B: Benzoylation to (±)-4-Methoxymandelonitrile Benzoate [2]

-

Transfer the crude (±)-4-methoxymandelonitrile (approx. 12 mmol) to a sealed 50 mL round-bottom flask containing 20 mL of dry dichloromethane under a nitrogen atmosphere.

-

Add benzoyl chloride (1.5 mL, 13.2 mmol) to the flask.

-

Cool the flask in an ice-water bath.

-

Add anhydrous pyridine (10.7 mL, 13.2 mmol) dropwise to the reaction mixture with a syringe.

-

Stir the mixture vigorously for 2 hours.

-

After the reaction is complete, perform a standard aqueous workup and purify the product via column chromatography to yield (±)-4-methoxymandelonitrile benzoate.

Protocol 2: Raney® Nickel Catalyzed Synthesis of (S)-Tembamide

This protocol details the hydrogenation of the chiral precursor, (S)-4-methoxymandelonitrile benzoate, using the optimized conditions.

Materials and Equipment:

-